Product packaging for 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:)

6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11763966
M. Wt: 181.12 g/mol
InChI Key: RLWARDYNPLFNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 1H-Pyrrolo[2,3-b]pyridine Core in Chemical Biology

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a privileged structure in chemical biology due to its ability to mimic the purine (B94841) core of nucleobases, allowing it to interact with a wide range of biological targets. This structural similarity has led to the development of numerous derivatives with potent biological activities.

Recent research has highlighted the role of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways. For instance, certain derivatives have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers. rsc.orgrsc.orgnih.gov One study identified a compound that exhibited potent pan-FGFR inhibitory activities, demonstrating the potential of this scaffold in developing anti-cancer therapeutics. nih.gov

Furthermore, compounds incorporating the 1H-pyrrolo[2,3-b]pyridine core have been investigated as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway implicated in colorectal cancer. nih.gov Other studies have explored their potential as inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases. nih.gov The diverse biological activities of this scaffold underscore its importance in the discovery of new therapeutic agents. juniperpublishers.com

Historical Context of Pyrrolo[2,3-b]pyridine Research

The exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold has a rich history rooted in the broader field of heterocyclic chemistry. Initially, research focused on the synthesis and fundamental reactivity of this and related fused pyridine (B92270) systems. Over time, the recognition of its structural resemblance to endogenous purines sparked interest in its potential biological applications.

Several FDA-approved drugs are based on the pyrrolo[2,3-b]pyridine scaffold, highlighting its clinical significance. nih.gov The development of these drugs has been a major driver of continued research into this chemical family, with scientists continuously seeking to optimize the scaffold to improve potency, selectivity, and pharmacokinetic properties. The synthesis of novel derivatives and their evaluation against various biological targets remains an active area of investigation. ajol.inforesearchgate.net

Overview of Structural Diversity within the Pyrrolo[2,3-b]pyridine Family

The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for extensive structural modifications, leading to a wide array of derivatives with diverse biological activities. juniperpublishers.com Researchers have systematically explored substitutions at various positions of the bicyclic ring system to modulate the compound's properties.

For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has led to the identification of potent and selective PDE4B inhibitors. nih.gov In another study, the introduction of different substituents on the pyrrolo[2,3-b]pyridine ring system resulted in compounds with significant inhibitory effects on the V600E mutant of the B-RAF kinase, a key target in melanoma. nih.gov The ability to readily functionalize the scaffold has enabled the development of extensive structure-activity relationship (SAR) studies, guiding the design of more effective and targeted inhibitors. acs.org

The structural diversity of this family is further expanded through the synthesis of related fused systems like pyrrolo[2,3-d]pyrimidines, which have also shown promise as kinase inhibitors. mdpi.com The ongoing exploration of new synthetic methodologies continues to broaden the accessible chemical space of pyrrolo[2,3-b]pyridine derivatives, paving the way for the discovery of novel therapeutic agents. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FN3O2 B11763966 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWARDYNPLFNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of the 6 Fluoro 4 Nitro 1h Pyrrolo 2,3 B Pyridine System

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring System

The pyrrolo[2,3-b]pyridine ring system exhibits distinct reactivity patterns towards electrophilic and nucleophilic reagents due to the contrasting electronic nature of its constituent rings.

Electrophilic Substitution:

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org This deactivation is further intensified by the presence of the nitro group at the 4-position. Conversely, the pyrrole (B145914) ring is electron-rich and thus the preferred site for electrophilic attack. In the broader class of pyrroles and pyridines, electrophilic substitution on the pyrrole moiety typically occurs at the C2 or C3 position, with C2 being favored as it leads to a more stable carbocation intermediate with three resonance structures. youtube.com For the pyrrolo[2,3-b]pyridine system specifically, electrophilic attack is predicted to occur preferentially on the pyrrole ring.

Nucleophilic Substitution:

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqyoutube.com The reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group and the fluoro substituent. The fluorine atom at the C6 position is a good leaving group and is activated towards displacement by nucleophiles. Nucleophilic attack is favored at the electron-deficient C2 and C4 positions of the pyridine ring. uoanbar.edu.iq The presence of the nitro group at C4 makes this position particularly susceptible to nucleophilic attack. Halogens that are activated by nitro groups are known to be good substrates for sequential nucleophilic aromatic substitution reactions. nih.gov

Reaction TypePreferred Position(s)Influencing Factors
Electrophilic Substitution C3 (Pyrrole ring)Electron-rich nature of the pyrrole ring.
Nucleophilic Aromatic Substitution C4, C6 (Pyridine ring)Electron-deficient pyridine ring, activating effect of the nitro group, fluorine as a leaving group.

Reduction of Nitro Groups to Amino Functionalities in Pyrrolo[2,3-b]pyridine Derivatives

The reduction of the nitro group to an amino group is a crucial transformation, as the resulting aniline derivative is a versatile precursor for further functionalization. Aromatic nitro compounds can be reduced to their corresponding amines through various methods. jsynthchem.com The conversion involves a six-electron reduction that can proceed through nitroso and hydroxylamino intermediates. nih.gov

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method uses catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org It is often a clean and efficient method.

Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or hydrochloric acid, tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) in acidic media are classic and effective methods for nitro group reduction. wikipedia.org

Transfer Hydrogenation: Formic acid or hydrazine can be used as a hydrogen source in the presence of a suitable catalyst. organic-chemistry.org

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (Na₂S) can also be used for the reduction of nitroarenes. wikipedia.org Metal-free reductions using reagents like tetrahydroxydiboron have also been developed. organic-chemistry.org

The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

Reagent/SystemConditionsNotes
H₂, Pd/CMethanol or Ethanol solventHigh efficiency, common in industrial applications.
Fe, HCl/CH₃COOHRefluxCost-effective and reliable.
SnCl₂·2H₂OEthanol, refluxA standard laboratory method.
Na₂S₂O₄Aqueous solutionCan offer selectivity in the presence of other reducible groups.

Halogenation and Other Functional Group Interconversions

Further modification of the 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine core can be achieved through halogenation and other functional group interconversions.

Halogenation:

Halogenation of the pyrrolo[2,3-b]pyridine ring system is an electrophilic substitution reaction. As discussed, this will preferentially occur on the electron-rich pyrrole ring, likely at the C3 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of such heterocyclic systems. Enzymatic halogenation methods using flavin-dependent halogenases also exist for aromatic substrates. nih.gov

Functional Group Interconversions (FGI):

FGI provides pathways to introduce diverse functionalities. ub.eduvanderbilt.edu

Displacement of Fluorine: The C6-fluoro group can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) via SNAr reaction, allowing for the introduction of a wide range of substituents at this position.

Reactions of the Amino Group: Once the nitro group is reduced to an amine (4-amino-6-fluoro-1H-pyrrolo[2,3-b]pyridine), this versatile functional group can undergo numerous reactions:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction) to introduce groups like -Cl, -Br, -CN, or -OH.

Coupling Reactions: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. nih.gov

Derivatization Strategies for Expanding Chemical Space

The this compound scaffold is a valuable starting point for creating libraries of compounds for drug discovery. Derivatization strategies focus on modifying different positions of the ring system.

N-Functionalization of the Pyrrole Ring: The pyrrole nitrogen can be alkylated or arylated under basic conditions using various electrophiles. Protecting groups like the trimethylsilylethoxymethyl (SEM) group are sometimes employed to facilitate other transformations before being removed. nih.gov

Cross-Coupling Reactions: After reduction of the nitro group and potential halogenation of the ring, palladium-catalyzed cross-coupling reactions are a powerful tool for derivatization.

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids. nih.gov

Buchwald-Hartwig Amination: To form C-N bonds with various amines. nih.gov

Sonogashira Coupling: To introduce alkyne moieties.

Multicomponent Reactions: Designing sequences that build molecular complexity in a few steps.

These derivatization strategies allow for the systematic exploration of the chemical space around the pyrrolo[2,3-b]pyridine core, enabling the fine-tuning of biological activity. nih.govmdpi.com

PositionReaction TypeExample ReagentsResulting Functional Group
N1 (Pyrrole)Alkylation / ArylationNaH, Alkyl halideN-Alkyl/Aryl
C3 (Pyrrole)HalogenationNBS, NCS-Br, -Cl
C4 (Pyridine)Nitro Reduction -> Amine reactionsSnCl₂ then Acyl Chloride-NHCOCH₃
C6 (Pyridine)Nucleophilic SubstitutionR-NH₂, K₂CO₃-NHR

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Pyrrolo 2,3 B Pyridine Derivatives

Impact of Substituent Diversity on Pyrrolo[2,3-b]pyridine Bioactivity

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C4 and C5 positions are particularly influential in determining potency and selectivity.

In the development of Janus kinase 3 (JAK3) inhibitors, introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to dramatically increase inhibitory activity researchgate.netnih.gov. Similarly, for phosphodiesterase 4B (PDE4B) inhibitors, a scaffold-hopping experiment identified a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series where a 3,3-difluoroazetidine ring attached to the amide portion exhibited high inhibitory activity nih.gov.

The following table summarizes the impact of various substituents on the bioactivity of 1H-pyrrolo[2,3-b]pyridine derivatives against different targets.

TargetPositionSubstituentEffect on ActivityReference
JAK3 C4CyclohexylaminoLarge increase researchgate.netnih.gov
JAK3 C5CarbamoylLarge increase researchgate.netnih.gov
PDE4B C2Carboxamide with 3,3-difluoroazetidineHigh inhibition nih.gov
FGFR1 C5TrifluoromethylImproved activity nih.gov
V600E B-RAF C3, C5Various aryl and heterocyclic groupsHigh inhibition nih.gov

These examples underscore the principle that substituent diversity allows for fine-tuning of the molecule's properties to optimize interactions with the specific amino acid residues of the target protein, thereby enhancing potency and selectivity nih.govnih.gov.

Design Principles for Novel 1H-Pyrrolo[2,3-b]pyridine Analogs

The design of novel 1H-pyrrolo[2,3-b]pyridine analogs is largely guided by structure-based drug design and de novo design principles nih.govacs.org. A primary strategy involves retaining the core 1H-pyrrolo[2,3-b]pyridine motif as a hinge-binding element while systematically exploring substitutions at various positions to engage other regions of the target's active site nih.gov.

A common approach begins with understanding the co-crystallization structure of a parent compound with its target protein nih.gov. This allows researchers to identify unoccupied pockets and key residues that can be targeted for additional interactions. For example, in designing FGFR inhibitors, a group capable of acting as a hydrogen bond acceptor was introduced at the 5-position to form a hydrogen bond with a nearby glycine residue, which was predicted to improve activity nih.gov.

Scaffold Modification and Bioisosteric Replacements

Scaffold modification and bioisosteric replacement are advanced strategies used in modern drug design to optimize lead compounds. These techniques involve replacing the core scaffold or specific functional groups with other chemical moieties that retain the desired biological activity while improving other properties like pharmacokinetics or patentability researchgate.net.

In the context of 1H-pyrrolo[2,3-b]pyridine derivatives, scaffold hopping has been employed to discover novel inhibitor series. For instance, a scaffold-hopping experiment led to the identification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent PDE4B inhibitors, moving away from a previously established scaffold nih.gov. This demonstrates that while the pyrrolopyridine core is effective, alternative or modified scaffolds can offer superior properties.

Bioisosteric replacement is also a valuable tool. For example, replacing a pyridine (B92270) ring with a benzonitrile can be a viable strategy, as the nitrile group can mimic the hydrogen-bonding acceptor properties of the pyridine nitrogen researchgate.net. Such replacements can lead to compounds with altered selectivity profiles or improved metabolic stability. The concept extends to replacing larger parts of the molecule; for example, in the development of CSF1R inhibitors, researchers have explored replacing the pyrrolopyridine core of the drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine core to create novel hybrid molecules mdpi.com. This strategic modification of the central scaffold is a cornerstone of efforts to develop new and improved therapeutic agents.

Computational Chemistry and in Silico Approaches in 6 Fluoro 4 Nitro 1h Pyrrolo 2,3 B Pyridine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking simulations are instrumental in predicting the binding affinity and mode of action for pyrrolo[2,3-b]pyridine derivatives. By calculating scoring functions, researchers can estimate the binding free energy of the ligand-target complex. For instance, in studies of novel pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of the V600E-BRAF kinase, a key protein in several malignant tumors, molecular docking was used to screen a library of compounds. ajchem-a.com The docking scores, such as the MolDock and Rerank scores, provide a quantitative measure of binding affinity, allowing for the selection of the most promising candidates for further investigation. ajchem-a.com

These simulations revealed that several derivatives exhibited remarkable docking scores, in some cases superior to the FDA-approved inhibitor, Vemurafenib. ajchem-a.com The negative values of these scores indicate favorable binding interactions. This predictive power helps to prioritize compounds for synthesis and biological testing, saving time and resources.

Table 1: Docking Scores of Selected Pyrrolo[2,3-b]pyridine Derivatives against V600E-BRAF Kinase

Compound MolDock Score (kcal/mol) Rerank Score (kcal/mol)
Derivative 3 -143.937 -119.938
Derivative 18 -160.368 -123.003
Derivative 32 -130.690 -104.308
Derivative 33 -173.682 -128.599
Derivative 35 -179.617 -136.819
Vemurafenib (Reference) -148.435 -110.871

Data sourced from a study on V600E-BRAF kinase inhibitors. ajchem-a.com

Beyond predicting affinity, docking studies elucidate the specific molecular interactions that stabilize the ligand within the protein's binding pocket. For pyrrolo[2,3-b]pyridine derivatives targeting the V600E-BRAF kinase, simulations identified crucial hydrogen bonds and hydrophobic interactions. ajchem-a.com

Key interacting residues were consistently observed. For example, the nitrogen atom of the pyrrole (B145914) ring often forms a hydrogen bond with the side chain of GLN530, while the pyridine (B92270) ring's nitrogen can interact with CYS532. ajchem-a.com The nitro group, as would be present in 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine, can act as a hydrogen bond acceptor, potentially interacting with residues like LYS483. ajchem-a.com Furthermore, hydrophobic interactions, such as π-π stacking with aromatic residues like TRP531 and PHE583, and π-sulfur interactions with CYS532, contribute significantly to the stability of the complex. ajchem-a.com Understanding these interactions is critical for optimizing the ligand's structure to enhance its binding potency and selectivity.

Table 2: Key Interactions Between Pyrrolo[2,3-b]pyridine Derivatives and V600E-BRAF Kinase

Interaction Type Key Amino Acid Residues Interacting Part of Ligand
Hydrogen Bond LYS483, GLN530, CYS532 Nitro group, Pyrrole N-H, Pyridine N
π-π Stacking TRP531, PHE583 Pyrrole ring
π-Cation LYS483 Aromatic rings
π-Sulfur CYS532 Aromatic rings

Data compiled from docking studies on pyrrolo[2,3-b]pyridine derivatives. ajchem-a.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These methods provide detailed information about electron distribution, molecular orbitals, and reactivity.

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. ajchem-a.com

In studies of pyrrolo[2,3-b]pyridine derivatives, DFT calculations have been used to compute these values, providing insight into their electronic behavior. ajchem-a.com Additionally, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions and predicting sites of reaction. ajchem-a.com

Table 3: Calculated Electronic Properties of a Pyrrolo[2,3-b]pyridine Derivative (Compound 35)

Parameter Value (eV)
E_HOMO -6.84
E_LUMO -3.53
Energy Gap (ΔE) 3.31

Data from DFT calculations on a potential V600E-BRAF inhibitor. ajchem-a.com

Tautomerism, the dynamic equilibrium between two interconverting isomers, is a key consideration for heterocyclic compounds. For the 1H-pyrrolo[2,3-b]pyridine scaffold, proton tautomerism can occur, where a proton shifts between nitrogen atoms. The relative stability of these tautomers can significantly impact the molecule's biological activity and binding interactions.

Quantum chemical calculations are essential for studying the energetic stability of different tautomeric forms. chemrxiv.org By calculating the total energy of each tautomer, researchers can predict which form is more stable and therefore more likely to be present under physiological conditions. These studies can be performed in the gas phase or by incorporating solvent models to simulate a more biologically relevant environment. While specific studies on this compound are not widely published, the methodology applied to similar heterocycles like 2-pyridone demonstrates the power of these computational approaches in determining relative tautomeric energies and understanding the factors that govern the equilibrium. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgtaylorandfrancis.com

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical properties) with experimentally measured biological activity. For a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, which are structurally related to this compound, QSAR studies have been performed to predict their inhibitory activity against c-Met kinase. nih.govresearchgate.net

These models utilize a variety of descriptors, including those related to steric, electrostatic, hydrophobic, and hydrogen-bonding fields (as in Comparative Molecular Similarity Analysis, CoMSIA), as well as 2D and 3D topological descriptors. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors and streamlining the drug discovery process. nih.govnih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR Models for Pyrrolopyridine Derivatives

Descriptor Type Description
CoMSIA Fields Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Topological Vectors 2D-Autocorrelation, GETAWAY (Geometry, Topology, and Atom-Weight Assembly)
Physicochemical Properties Fragment-based Polar Surface Area (PSA), MlogP (octanol-water partition coefficient)

Descriptors used in QSAR studies of c-Met kinase inhibitors. nih.govresearchgate.net

Biochemical Interaction Mechanisms and Target Identification of 1h Pyrrolo 2,3 B Pyridine Derivatives

Enzyme Inhibition Studies and Mechanism Elucidation

Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of several key enzymes implicated in pathological conditions. The following sections detail the inhibitory activities and, where understood, the mechanisms of action against specific enzyme families.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making FGFRs an attractive target for therapeutic intervention. A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.

Detailed research has led to the development of compounds with significant pan-FGFR inhibitory activity. For instance, compound 4h from one study demonstrated potent inhibition against multiple FGFR isoforms. nih.gov The inhibitory mechanism of these compounds often involves the 1H-pyrrolo[2,3-b]pyridine core acting as a hinge-binder within the ATP-binding site of the kinase domain. nih.gov Molecular docking studies have shown that the pyrrolo[2,3-b]pyridine nucleus can form critical hydrogen bonds with amino acid residues in the hinge region of FGFR1, such as the backbone carbonyl of Glu562 and the NH group of Ala564. nih.gov Substituents on the core scaffold can then occupy adjacent hydrophobic pockets, further enhancing binding affinity and conferring selectivity. For example, the 3,5-dimethoxyphenyl group of compound 4h was observed to form a π–π interaction with Phe489 and hydrogen bonds with Asp641, contributing to its high potency. nih.gov

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Compound 11900N/AN/AN/A nih.gov
Compound 4h7925712 nih.gov

Kinase Inhibition Profiling (e.g., c-Met Kinase, GSK-3β)

Beyond FGFR, the 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors for other crucial kinases, including c-Met and Glycogen Synthase Kinase 3β (GSK-3β).

c-Met Kinase: The HGF/c-Met signaling pathway is implicated in cell proliferation, migration, and invasion, and its dysregulation is common in many cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent c-Met kinase inhibitors. For example, a series of derivatives bearing a 1,2,3-triazole moiety showed promising results, with compound 34 exhibiting a c-Met IC50 value of 1.68 nM. nih.gov Structure-activity relationship (SAR) studies indicated that the electronic properties of the substituents play a crucial role in their inhibitory activity. nih.gov Another study identified compound 9 , a 1H-pyrrolo[2,3-b]pyridine derivative with a sulfur linker, as a strong c-Met kinase inhibitor with an IC50 of 22.8 nM.

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. A novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 , was rationally designed and demonstrated potent GSK-3β inhibition with an IC50 of 0.35 nM. researchgate.netnih.gov Molecular docking studies revealed that the pyrrolo[2,3-b]pyridine core of S01 fits well into the ATP-binding pocket of GSK-3β, forming key hydrogen bonds with the hinge residues Asp133 and Val135. nih.gov

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against c-Met and GSK-3β
CompoundTarget KinaseIC50 (nM)Reference
Compound 34c-Met1.68 nih.gov
Compound 9c-Met22.8
S01GSK-3β0.35 researchgate.netnih.gov

Other Enzyme Systems Modulated by Pyrrolo[2,3-b]pyridines

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other enzyme systems, highlighting its broad therapeutic potential.

Traf2 and Nck-interacting kinase (TNIK): TNIK is a serine/threonine kinase involved in colorectal cancer. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK. researchgate.net Subsequent optimization led to the development of derivatives with IC50 values lower than 1 nM. researchgate.net A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of 31 such compounds provided insights into the structural features that enhance or reduce their inhibitory activity. imist.maimist.ma

Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM. acs.org Further studies showed that it targets CDK8 to indirectly inhibit β-catenin activity, leading to downregulation of the WNT/β-catenin signaling pathway. acs.org

Receptor Binding Assays and Selectivity Profiling

In addition to enzyme inhibition, 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to bind with high affinity to specific receptors, acting as antagonists or inverse agonists.

Dopamine (B1211576) D4 Receptor Binding

The dopamine D4 receptor is a target for antipsychotic drugs. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their binding affinity to this receptor. One notable example is 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine , which has demonstrated high affinity and selectivity for the human dopamine D4 receptor. nih.govacs.org This compound acts as a potent antagonist at this receptor. nih.govacs.org Structure-activity relationship studies have explored how modifications to different parts of the molecule affect its binding affinity and selectivity over other dopamine receptor subtypes. acs.org

Table 3: Dopamine D4 Receptor Binding Affinity of a 1H-Pyrrolo[2,3-b]pyridine Derivative
CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridineDopamine D40.9 nih.govacs.org

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

Retinoic acid receptor-related orphan receptor C2 (RORC2 or RORγt) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines. It is a key target for the treatment of autoimmune diseases. A specific derivative, 3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide , has been identified as an orally active inverse agonist of RORC2. guidetomalariapharmacology.org The mechanism of inverse agonism involves the ligand binding to the ligand-binding domain of the receptor and promoting a conformational change that leads to the recruitment of corepressors and subsequent downregulation of gene transcription. mdpi.com

Corticotropin-Releasing Factor (CRF-1) Receptor Antagonism

The CRF-1 receptor, a Class B G-protein coupled receptor, plays a crucial role in the body's response to stress. Its activation initiates a cascade of events, including the release of adrenocorticotropic hormone (ACTH), which is central to the hypothalamic-pituitary-adrenal (HPA) axis. The development of antagonists for this receptor is a key strategy for novel therapeutics aimed at stress-related disorders.

Research on related 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential to act as potent CRF-1 receptor antagonists. For instance, the tricyclic pyrrolopyridine derivative known as compound 19g has been shown to bind to the CRF-1 receptor with a high affinity, exhibiting a Ki value of 3.5 nM. This binding affinity translates into functional antagonism, as evidenced by its ability to inhibit the release of ACTH with an IC50 of 14 nM.

However, no specific binding affinity (Ki) or functional inhibition data (IC50) for 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine at the CRF-1 receptor has been reported in the available scientific literature. The influence of the 6-fluoro and 4-nitro substitutions on the pyrrolo[2,3-b]pyridine core in terms of receptor binding and antagonism is yet to be elucidated.

Identification of Downstream Signaling Pathways

The antagonism of the CRF-1 receptor by small molecules can modulate various intracellular signaling pathways, leading to a reduction in the physiological responses to stress. The primary signaling pathway associated with CRF-1 receptor activation involves the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Therefore, antagonism of the CRF-1 receptor is expected to attenuate this cAMP signaling.

Furthermore, the CRF-1 receptor has been shown to couple to other G-proteins, such as Gq/11 and Gi, which can activate alternative signaling cascades, including the phospholipase C (PLC)/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The specific downstream signaling pathways affected by a particular antagonist can depend on the conformation it stabilizes in the receptor.

While it is hypothesized that this compound, if it acts as a CRF-1 receptor antagonist, would modulate these key downstream pathways, there is currently no direct experimental evidence to confirm this. Detailed studies investigating the effect of this specific compound on cAMP production, PKC activation, or the phosphorylation of ERK and other MAPK pathway components are not available in the public domain.

Q & A

Q. What are the common synthetic routes for 6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : A key route involves sequential fluorination and nitration. Fluorination can be achieved using Selectfluor® in acetonitrile/ethanol (70°C, 12 hours), followed by nitration with concentrated HNO₃/H₂SO₄ at 0°C. Column chromatography (DCM/ethyl acetate) is used for purification . For nitration, regioselectivity is controlled by reaction temperature and acid concentration to avoid byproducts like 5-nitro isomers .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. ¹⁹F-NMR (δ ≈ -172 ppm in DMSO-d₆) confirms fluorination, while HRMS ([M+H]+ calculated/observed mass error < 2 ppm) validates molecular composition. X-ray crystallography may resolve ambiguities in nitro/fluoro substitution patterns .

Q. What solvents and conditions stabilize this compound during synthesis?

  • Methodological Answer : Anhydrous conditions (argon atmosphere) and aprotic solvents (DMF, THF) prevent hydrolysis. Post-reaction, immediate purification via silica gel chromatography (4:1 DCM/ethyl acetate) minimizes degradation. Storage at -20°C under inert gas preserves stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for fluorination/nitration. Machine learning models trained on reaction databases (e.g., ICReDD’s workflow) can screen solvent systems and catalysts to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., dopamine D4 receptor binding vs. kinase inhibition) require orthogonal assays (radioligand binding, cellular cAMP assays) and structural analogs. For example, replacing the nitro group with cyano or trifluoromethyl moieties clarifies SAR trends. Molecular docking studies (PDB: 5WIV) rationalize conflicting binding affinities .

Q. How do substituent modifications impact pharmacological profiles?

  • Methodological Answer : Systematic SAR studies involve synthesizing 3,5-disubstituted analogs (e.g., ethynyl, aryl groups) and testing in target-specific assays. For instance, 3-(4-fluorophenylethynyl) derivatives show enhanced kinase inhibition (IC₅₀ < 100 nM), while 5-methoxy analogs improve metabolic stability in hepatocyte models .

Q. What experimental designs mitigate side reactions during nitration?

  • Methodological Answer : Controlled addition of HNO₃/H₂SO₄ at 0°C minimizes polynitration. Kinetic monitoring via in-situ IR spectroscopy tracks nitro group incorporation. Post-reaction quenching with ice-water and rapid filtration isolates the desired 4-nitro isomer, avoiding 5-nitro byproducts .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodological Answer : High-throughput experimentation (HTE) screens solvent/catalyst combinations (e.g., Pd(PPh₃)₄ for Suzuki couplings). Flow chemistry systems enhance heat/mass transfer during exothermic nitration steps. Recycling mother liquors via fractional crystallization improves overall yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.